molecular formula C19H15NO6 B15101700 N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B15101700
M. Wt: 353.3 g/mol
InChI Key: GWKWCFOJMAFVIB-UHFFFAOYSA-N
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Description

N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by the presence of a coumarin moiety linked to a glycine residue through an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

    Synthesis of 7-hydroxy-4-phenyl-2H-chromen-2-one: This is achieved by the condensation of salicylaldehyde with phenylacetic acid in the presence of a base, followed by cyclization.

    Formation of the acetyl derivative: The 7-hydroxy-4-phenyl-2H-chromen-2-one is then reacted with chloroacetic acid in the presence of a base to form the acetyl derivative.

    Coupling with glycine: Finally, the acetyl derivative is coupled with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the coumarin moiety, converting it to a dihydrocoumarin.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of substituted derivatives at the acetyl group.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other coumarin derivatives.
  • Employed in the study of reaction mechanisms involving coumarins.

Biology:

  • Investigated for its potential as an antioxidant due to the presence of the coumarin moiety.
  • Studied for its ability to inhibit certain enzymes, such as acetylcholinesterase.

Medicine:

  • Explored for its potential anti-inflammatory and anti-cancer properties.
  • Evaluated for its use in the treatment of neurodegenerative diseases due to its antioxidant activity.

Industry:

  • Used in the development of fluorescent dyes and sensors.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with various molecular targets. The coumarin moiety is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it can inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

    Dicoumarol: Another anticoagulant derived from coumarin.

    4-hydroxycoumarin: A precursor to various anticoagulant drugs.

Uniqueness: N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine is unique due to the presence of the glycine residue, which imparts additional biological activity and potential therapeutic applications. Unlike other coumarin derivatives, this compound has been specifically designed to combine the properties of coumarins with those of amino acids, leading to a broader range of biological activities and applications.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C19H15NO6/c21-17(20-10-18(22)23)11-25-13-6-7-14-15(12-4-2-1-3-5-12)9-19(24)26-16(14)8-13/h1-9H,10-11H2,(H,20,21)(H,22,23)

InChI Key

GWKWCFOJMAFVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)NCC(=O)O

Origin of Product

United States

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